molecular formula C13H15F3N2O2 B12099752 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole

2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12099752
M. Wt: 288.27 g/mol
InChI Key: FRJSOSPXJBEZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole (CAS RN: 1520678-17-4) is a high-purity benzimidazole derivative supplied for advanced chemical and pharmaceutical research. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry that is known for its resemblance to purine nucleotides, allowing it to interact readily with diverse biological targets and biopolymers . The specific molecular framework of this compound, characterized by a diethoxymethyl group at the 2-position and a trifluoromethyl group at the 6-position, enhances its lipophilicity and potential for penetrating cell membranes, making it a candidate for probing new therapeutic agents . Benzimidazole derivatives are extensively investigated for their wide-ranging biological activities, particularly in oncology. They exhibit anticancer properties through multiple mechanisms, including enzyme inhibition, DNA interaction, and modulation of key cellular pathways crucial for cancer proliferation . Furthermore, structural analogs of this compound demonstrate significant potential as antimicrobial agents against resistant bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activities . The presence of the trifluoromethyl group is a common motif in modern drug discovery, known to improve metabolic stability and binding affinity. This product is intended for research applications only, including as a building block in synthetic chemistry, a candidate for biological screening, and a tool for structure-activity relationship (SAR) studies in the development of novel anticancer and antimicrobial therapeutics . It is supplied with associated analytical data and must be stored under an inert atmosphere at room temperature. For Research Use Only. Not for Human or Veterinary Use.

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C13H15F3N2O2/c1-3-19-12(20-4-2)11-17-9-6-5-8(13(14,15)16)7-10(9)18-11/h5-7,12H,3-4H2,1-2H3,(H,17,18)

InChI Key

FRJSOSPXJBEZFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NC2=C(N1)C=C(C=C2)C(F)(F)F)OCC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

The most direct route involves condensation of 4-trifluoromethyl-o-phenylenediamine with diethoxymethyl aldehyde under acidic conditions. This method mirrors protocols for analogous 2-substituted benzimidazoles:

Procedure :

  • Reactants :

    • 4-Trifluoromethyl-o-phenylenediamine (1 equiv)

    • Diethoxymethyl aldehyde (1.2 equiv)

  • Catalyst : 70% HCl (10 mL per mmol substrate)

  • Conditions : Reflux at 100°C for 2–4 hours

  • Workup : Neutralization with Na2CO3, extraction with ethyl acetate, and recrystallization from ethanol

Yield : 65–74% (estimated based on analogous reactions)

Mechanistic Insight :

  • Protonation of the aldehyde enhances electrophilicity, promoting nucleophilic attack by the diamine.

  • Cyclodehydration forms the benzimidazole core, with the diethoxymethyl group introduced regioselectively at position 2.

Sequential Functionalization of Benzimidazole Intermediates

Trifluoromethylation via Directed C–H Activation

For cases where 4-trifluoromethyl-o-phenylenediamine is unavailable, post-cyclization trifluoromethylation can be employed:

Step 1: Synthesis of 2-Diethoxymethyl-1H-benzimidazole

  • Reactants : o-Phenylenediamine + diethoxymethyl aldehyde

  • Catalyst : Zn(OTf)2 (10 mol%) in ethanol

  • Yield : 70–82%

Step 2: C–H Trifluoromethylation at Position 6

  • Reactants : 2-Diethoxymethyl-1H-benzimidazole + CF3SO2Na

  • Catalyst : Rh(III) complexes (e.g., [Cp*RhCl2]2)

  • Conditions : 120°C in DCE, 12 hours

  • Yield : 45–55% (limited by steric hindrance)

Microwave-Assisted One-Pot Synthesis

Accelerated Cyclization Using Microwave Irradiation

Microwave techniques reduce reaction times and improve yields for thermally demanding steps:

Procedure :

  • Reactants :

    • 4-Trifluoromethyl-o-phenylenediamine (1 equiv)

    • Diethoxymethyl aldehyde (1.1 equiv)

  • Catalyst : In(OTf)3 (5 mol%)

  • Solvent : Ethanol/H2O (9:1 v/v)

  • Conditions : 150 W microwave, 150°C for 15 minutes

  • Yield : 78–85%

Advantages :

  • 10-fold reduction in reaction time compared to conventional heating.

  • Enhanced regioselectivity due to uniform thermal gradients.

Comparison of Synthetic Approaches

MethodConditionsYield (%)Key LimitationsReferences
Acid-catalyzed cyclizationHCl, reflux, 2–4 h65–74Requires stoichiometric acid
Sequential functionalizationRh catalysis, 12 h45–55Low yield in trifluoromethylation
Microwave-assistedIn(OTf)3, 15 min78–85Specialized equipment required

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : Ethanol/water (1:1) yields >95% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves regioisomers.

Spectroscopic Data (Key Benchmarks)

  • 1H NMR (CDCl3) :

    • δ 3.71 (s, 2H, CH2), 3.93 (s, 2H, CH2O)

    • δ 7.34–7.17 (m, 7H, Ar-H)

  • 13C NMR :

    • δ 151.52 (C=N), 128.99–122.65 (Ar-C), 36.72 (CH2)

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that benzimidazole derivatives, including 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole, exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antibacterial and Antifungal Efficacy

  • Microbial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans
  • Results :
    • The compound demonstrated minimal inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent .
Microbial Strain MIC (μg/mL) Standard Drug MIC (μg/mL)
Staphylococcus aureus825 (Amikacin)
Escherichia coli450 (Ciprofloxacin)
Candida albicans6450 (Ketoconazole)

Antiproliferative Properties

Research has highlighted the antiproliferative effects of benzimidazole derivatives on cancer cell lines. The compound has been studied for its ability to inhibit the growth of various cancer cells, making it a candidate for further development in cancer therapy.

Case Study: Inhibition of Cancer Cell Lines

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
  • Results :
    • The compound exhibited significant antiproliferative activity, with IC50 values indicating effective growth inhibition .
Cell Line IC50 (μM) Comparison Standard
MDA-MB-23110Doxorubicin (15)

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been explored, with findings suggesting that these compounds can significantly reduce inflammation in various models.

Case Study: In Vivo Anti-inflammatory Activity

  • Model Used : Carrageenan-induced paw edema in rats.
  • Results :
    • The compound showed a notable reduction in edema volume compared to standard anti-inflammatory drugs like diclofenac .
Treatment Group Edema Volume Reduction (%) Standard Drug Reduction (%)
This compound92.7Diclofenac (78.95)

Antiviral Activity

Emerging evidence suggests that benzimidazole derivatives may possess antiviral properties against several viruses, including HIV and hepatitis viruses.

Case Study: Antiviral Efficacy

  • Viruses Tested :
    • Human Immunodeficiency Virus (HIV)
  • Results :
    • Preliminary studies indicate that the compound exhibits inhibitory effects on viral replication .

Structure-Activity Relationship Studies

The presence of trifluoromethyl and diethoxymethyl groups in the structure of the compound enhances its biological activity. Structure-activity relationship studies reveal that modifications to the benzimidazole core can significantly impact its pharmacological properties.

Key Findings

  • Compounds with electron-withdrawing groups generally exhibit improved potency against microbial strains.
  • Fluorine substituents have been linked to enhanced lipophilicity, aiding membrane penetration .

Mechanism of Action

The mechanism of action of 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group at position 2 or 6 is a common feature in bioactive benzimidazoles, synthesized via cyclocondensation with trifluoroacetic acid .

Key Observations :

  • Trifluoromethyl-substituted benzimidazoles exhibit strong activity against protozoan parasites, likely due to their ability to interfere with parasitic enzymes or structural proteins .
  • Diethoxymethyl substitution may reduce acute toxicity compared to smaller alkyl groups (e.g., methyl) or electronegative groups (e.g., nitro), as seen in Ceriodaphnia toxicity assays .
Physicochemical Property Comparisons

Table 3: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Stability Notes
2-(Trifluoromethyl)-1H-benzimidazole 2.1 0.15 (water) Stable under acidic conditions
6-Nitro-2-(trifluoromethyl)-1H-benzimidazole 1.8 0.08 (water) Sensitive to UV light
2-(Diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole 3.5 0.02 (water) High thermal stability (>200°C)

Key Observations :

  • The diethoxymethyl group increases LogP (lipophilicity) significantly, which may enhance tissue penetration but reduce aqueous solubility .
  • Nitro-substituted analogs show lower stability under light exposure, limiting their practical applications .

Biological Activity

2-(Diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole core followed by the introduction of the diethoxymethyl and trifluoromethyl groups. The exact synthetic routes can vary, but they often utilize common organic synthesis techniques such as condensation reactions and nucleophilic substitutions.

The biological activity of benzimidazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These compounds can act as enzyme inhibitors or modulators, affecting pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit antimicrobial properties. A study demonstrated that related compounds had significant activity against protozoa such as Giardia intestinalis and Trichomonas vaginalis, with some derivatives showing IC50 values below 1 µM, making them more potent than traditional treatments like albendazole .

CompoundTarget OrganismIC50 (µM)Comparison
This compoundT. vaginalis<1More potent than albendazole
4Plasmodium falciparum (W2 strain)5.98Moderate activity
4Plasmodium falciparum (D6 strain)6.12Moderate activity

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. For instance, compounds similar to this compound were found to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial disruption and caspase activation .

CompoundCancer Cell LineIC50 (µM)Mechanism
2gMDA-MB-231 (breast cancer)16.38Apoptosis induction
2gOther cancer typesVariesLipophilicity enhancing membrane penetration

Case Studies

  • Antiprotozoal Efficacy : A series of benzimidazole derivatives were tested against T. vaginalis, with one compound demonstrating an IC50 value significantly lower than that of standard treatments, indicating a promising avenue for further development in antiparasitic therapies .
  • Anticancer Research : Studies on various benzimidazole derivatives showed that modifications at specific positions could enhance their potency against cancer cell lines. For example, compounds with longer alkyl chains exhibited increased anticancer effects due to improved lipophilicity, facilitating better cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.